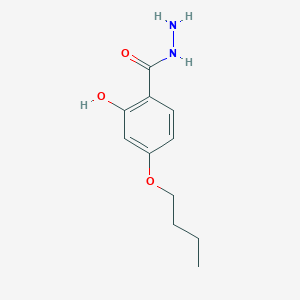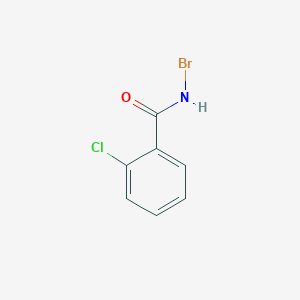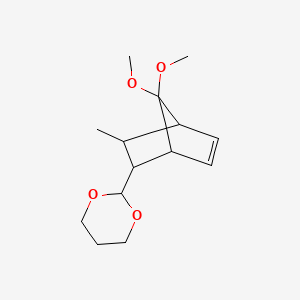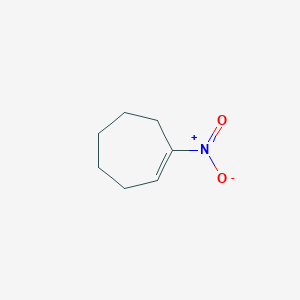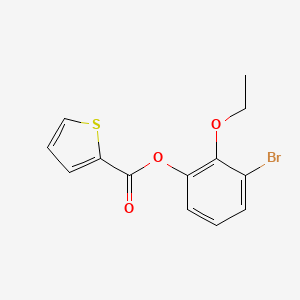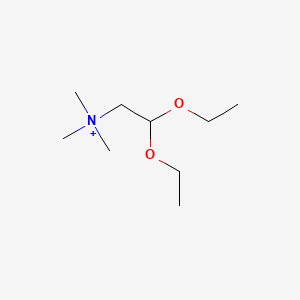
Sulfoximine, S-methyl-S-phenyl-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfoximine, S-methyl-S-phenyl-N-(phenylmethyl)- is a compound that belongs to the class of sulfoximines Sulfoximines are characterized by the presence of a sulfur atom bonded to both an oxygen and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfoximines typically involves the oxidation of thioethers with electrophilic amine reagents. One common method is the use of chloramine-T in the presence of a base . Another approach involves the use of hypervalent iodine-mediated NH transfer reactions, which have been widely applied in medicinal chemistry and the preparation of biologically active compounds .
Industrial Production Methods
Industrial production methods for sulfoximines often involve scalable synthetic routes that can be efficiently carried out under mild conditions. For example, a dual nickel photocatalytic approach enables the synthesis of a broad scope of N-arylated sulfoximines from the respective free NH-sulfoximines and bromoarenes . This method exhibits high functional group tolerance and can be performed at room temperature.
Chemical Reactions Analysis
Types of Reactions
Sulfoximine, S-methyl-S-phenyl-N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoximine derivatives.
Reduction: Reduction reactions can convert sulfoximines back to thioethers.
Substitution: N-arylation and other substitution reactions are common, where the nitrogen atom is substituted with various aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include chloramine-T, hypervalent iodine, and various arylboronic acids. Reaction conditions often involve mild temperatures and the use of catalysts such as copper (I) iodide and 4-DMAP .
Major Products
The major products formed from these reactions include N-arylated sulfoximines and other sulfoximine derivatives, which have applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
Sulfoximine, S-methyl-S-phenyl-N-(phenylmethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sulfoximine, S-methyl-S-phenyl-N-(phenylmethyl)- involves its interaction with molecular targets and pathways. For example, in medicinal chemistry, sulfoximines can act as inhibitors by binding to specific enzymes or proteins, thereby modulating their activity . The presence of the sulfur atom with an optical rotation property and the S=N bond with double bond characteristics contribute to its unique mechanism of action .
Comparison with Similar Compounds
Sulfoximine, S-methyl-S-phenyl-N-(phenylmethyl)- can be compared with other similar compounds such as:
Sulfonamides: Chemically stable aza-analogues of sulfones with an additional nitrogen atom.
Sulfonimidamides: Similar to sulfoximines but with different functional groups and applications.
Sulfilimines: Compounds with a sulfur-nitrogen double bond, similar to sulfoximines in structure.
The uniqueness of sulfoximine, S-methyl-S-phenyl-N-(phenylmethyl)- lies in its ability to undergo a wide range of chemical reactions under mild conditions and its diverse applications in various scientific fields.
Properties
CAS No. |
37754-85-1 |
|---|---|
Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
benzylimino-methyl-oxo-phenyl-λ6-sulfane |
InChI |
InChI=1S/C14H15NOS/c1-17(16,14-10-6-3-7-11-14)15-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
InChI Key |
VITNTCYOYIPYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NCC1=CC=CC=C1)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


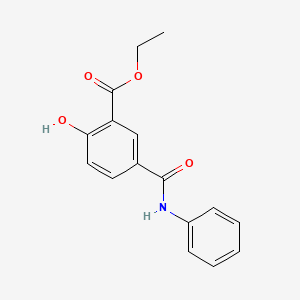
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)

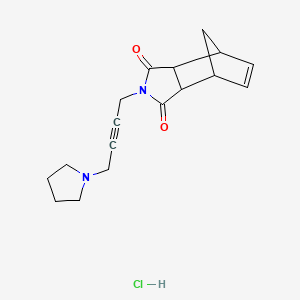
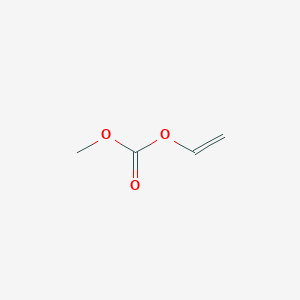
![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)
